3-Methyl-5-phenylisoxazole

説明

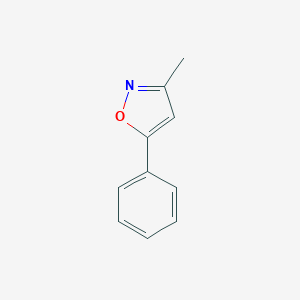

3-Methyl-5-phenylisoxazole is a heterocyclic compound with the molecular formula C10H9NO. It is characterized by a five-membered isoxazole ring, which includes one nitrogen and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: A common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions.

Cyclization Reactions: Another approach includes the cyclization of intermediates such as methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in refluxing methanol.

Industrial Production Methods:

Metal-Free Synthesis: Industrial production often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Halogenated derivatives of this compound.

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.

Medicine:

Pharmaceuticals: Investigated for its potential as an analgesic, anti-inflammatory, and anticancer agent.

Industry:

Material Science: Employed in the development of novel materials with specific electronic and optical properties.

作用機序

The mechanism of action of 3-Methyl-5-phenylisoxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

- 5-Methyl-3-phenylisoxazole-4-carboxylic acid

- 4-(Bromomethyl)-3-methyl-5-phenylisoxazole

- 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

生物活性

3-Methyl-5-phenylisoxazole is an organic compound that belongs to the isoxazole class, characterized by its unique molecular structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and various research findings, including case studies and data tables.

- Molecular Formula : C10H9NO

- Molecular Weight : 159.19 g/mol

- Melting Point : 63-64 °C

- Structure : Contains a methyl group at the 3-position and a phenyl group at the 5-position of the isoxazole ring.

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

- Cyclization Reactions :

- Reaction of substituted phenyl hydrazines with α,β-unsaturated carbonyl compounds in the presence of acid catalysts.

- Palladium-Catalyzed Cross-Coupling Reactions :

- Involves boronic esters to introduce substituents onto the isoxazole framework.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized below:

Anti-inflammatory Properties

Studies have suggested that derivatives of this compound may possess anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This potential makes it a candidate for developing anti-inflammatory drugs.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Enzyme Inhibition : Research shows that derivatives can inhibit enzymes and pathways associated with cancer progression. For example, compounds derived from isoxazoles have been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations .

- Case Study : A study involving a gadolinium(III) complex demonstrated significant anticancer activity when paired with carbon nanotube composites, indicating potential applications for isoxazole derivatives in cancer therapy .

While specific mechanisms for this compound are not fully elucidated, its involvement in proteomics suggests it may play a role in protein-protein interactions or as a probe molecule for studying protein structures.

Comparative Reactivity Studies

Comparative studies have explored the reactivity of this compound against electrophilic compounds. These studies demonstrate how structural variations affect reactivity and biological activity, providing insights into its potential applications in medicinal chemistry .

Table 1: Biological Activity Summary

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits enzymes involved in inflammation | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Mechanism of Action | Potential role in protein interactions |

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Cyclization Reactions | Involves hydrazines and carbonyl compounds |

| Palladium-Catalyzed Cross-Coupling | Uses boronic esters for functionalization |

特性

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYQIYSAUFWXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143518 | |

| Record name | Isoxazole, 3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-75-9 | |

| Record name | Isoxazole, 3-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main chemical characteristics of 3-methyl-5-phenylisoxazole?

A1: this compound is a heterocyclic compound containing both isoxazole and phenyl rings. It can undergo various reactions, particularly electrophilic substitutions, due to the presence of electron-rich aromatic rings. [, ]

Q2: How does this compound react with electrophilic compounds?

A2: The reactivity of this compound with electrophiles is influenced by the base used. [, ]

- n-Butyllithium (n-BuLi): Results in alkylation at both the C-4 position of the isoxazole ring and the C-3 methyl group. Dialkylation is also possible. [, ]

- Lithium diisopropylamide (LDA): Alkylation product distribution depends on the specific alkyl halide used. [, ]

- LDA-TMEDA: Leads to regioselective alkylation at the C-3 methyl group. [, ]

Q3: What is the regioselectivity of nitration in this compound?

A3: Nitration studies reveal that: []

- This compound undergoes nitration primarily at the para-position of the phenyl ring. []

- 5-Methyl-3-phenylisoxazole, an isomer, shows nitration at the meta-position of the phenyl ring when reacting as a conjugate acid, and at the para-position when reacting as a free base. []

Q4: Has this compound been investigated for biological activity?

A4: Yes, this compound has shown nematicidal activity against plant-parasitic nematodes, specifically Meloidogyne incognita and Rotylenchulus reniformis. [] Its activity was comparable to certain neem limonoids, natural nematicidal compounds. []

Q5: Are there any studies on metal complexes with this compound?

A5: Yes, research has explored the coordination chemistry of this compound with various metals, including:

- Group IIB metals: Studies have investigated the formation and properties of complexes with these metals. []

- Copper (II): Complexes with copper (II) have been synthesized and characterized. []

- Manganese (II): Coordination compounds with manganese (II) have been prepared and studied. []

Q6: Have there been any computational studies on this compound and its derivatives?

A6: Theoretical studies utilizing molecular mechanics (MM2) and extended Hückel molecular orbital (EHMO) calculations have been conducted on palladium(II) and platinum(II) complexes with this compound and other isoxazole derivatives. [, , ] These studies aimed to:

- Investigate potential antitumor activity by analyzing electronic structures and bonding properties. [, , ]

- Explore relationships between molecular structure, electronic properties, and biological activity. [, , ]

Q7: Can you provide details about the synthesis of this compound?

A7: One method involves the reaction of 4-phenylbut-3-en-2-one with hydroxylamine hydrochloride in the presence of a catalyst. [] Another approach utilizes the conversion of pyrimidines into isoxazoles. Specifically, reacting 6-methyl-4-phenylpyrimidine 1-oxide with hydroxylamine hydrochloride yields this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。